![molecular formula C15H21NO B14176962 2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol CAS No. 922191-56-8](/img/structure/B14176962.png)
2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes a phenol group, a pentenyl chain, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multiple steps, including the formation of the phenol group, the introduction of the pentenyl chain, and the addition of the amino group. Common synthetic routes may involve:
Formation of the Phenol Group: This can be achieved through the hydroxylation of a benzene ring using reagents such as hydrogen peroxide or other oxidizing agents.
Introduction of the Pentenyl Chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the pentenyl chain onto the phenol group.
Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity and function.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: Found in spearmint, used as a bioherbicide.
Ametantrone-based Compounds: Used in regulating Tau pre-mRNA alternative splicing.
Rosmarinic Acid: Found in lemon balm, known for its phenolic structure.
Uniqueness
2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
922191-56-8 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-[(2S,3R)-3-methyl-2-(prop-2-enylamino)pent-4-en-2-yl]phenol |
InChI |
InChI=1S/C15H21NO/c1-5-11-16-15(4,12(3)6-2)13-9-7-8-10-14(13)17/h5-10,12,16-17H,1-2,11H2,3-4H3/t12-,15+/m1/s1 |
InChI Key |
GPPUFAJXICOJMM-DOMZBBRYSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@@](C)(C1=CC=CC=C1O)NCC=C |
Canonical SMILES |
CC(C=C)C(C)(C1=CC=CC=C1O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


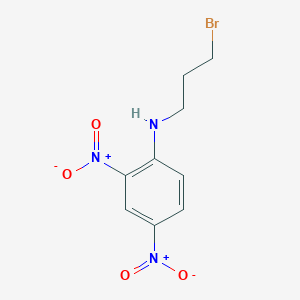
![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)
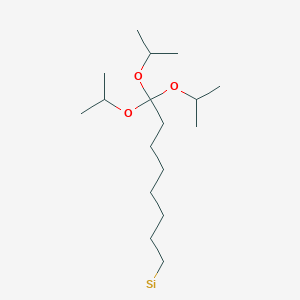
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
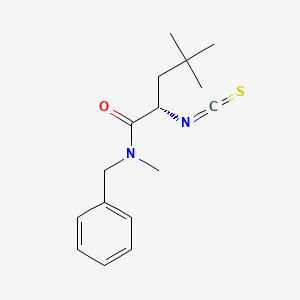
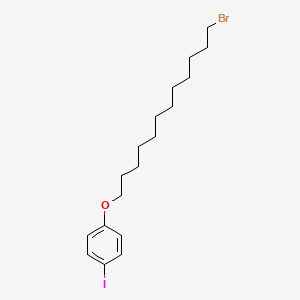
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
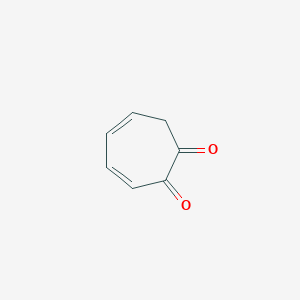
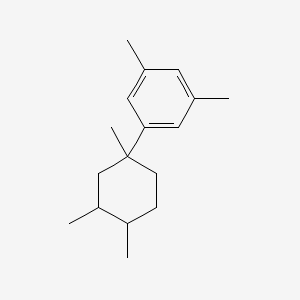

![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
